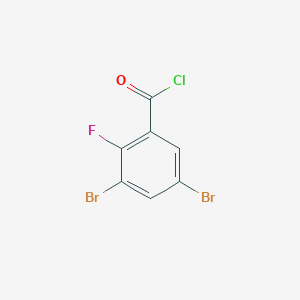

3,5-Dibromo-2-fluorobenzoyl chloride

Description

Position of Halogenated Benzoyl Chlorides in Contemporary Organic Synthesis

Halogenated benzoyl chlorides are a class of organic compounds of considerable importance in modern organic synthesis. Benzoyl chlorides, as acyl chlorides, are highly reactive acylating agents used to introduce the benzoyl group into molecules, typically through reactions with nucleophiles like alcohols (to form esters) and amines (to form amides). google.com The reactions are often rapid and efficient. google.com

The addition of halogen atoms (F, Cl, Br, I) to the benzene (B151609) ring significantly expands their utility. These halogens act as important functional handles for further modifications, most notably through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental C-C bond-forming strategies. nih.gov Furthermore, halogens, particularly fluorine, can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.comresearchgate.net This makes halogenated building blocks highly sought after in the design and synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.com The reactivity of the acyl chloride group is also influenced by the electronic effects of the halogen substituents on the aromatic ring. google.com Consequently, halogenated benzoyl chlorides are not merely acylating agents but are considered versatile intermediates for creating molecular diversity.

Rationale for Dedicated Research on 3,5-Dibromo-2-fluorobenzoyl Chloride

The specific academic and industrial interest in this compound arises from its status as a trifunctionalized building block. The molecule contains three distinct types of reactive sites, each offering a different opportunity for chemical modification:

Acyl Chloride Group (-COCl): This is the most reactive site, readily undergoing nucleophilic acyl substitution. It allows for the facile introduction of the 3,5-dibromo-2-fluorobenzoyl moiety onto various substrates to form esters, amides, and other carbonyl derivatives. google.com

Bromo Substituents (-Br): The two bromine atoms are well-suited for participating in metal-catalyzed cross-coupling reactions. Their presence allows for the sequential or simultaneous introduction of new aryl, alkyl, or alkynyl groups at the 3- and 5-positions of the benzene ring.

Fluoro Substituent (-F): The fluorine atom, positioned ortho to the acyl group, significantly influences the molecule's electronic properties and conformation. In the context of drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity. chemimpex.comresearchgate.net

This combination of functionalities in a single, relatively simple molecule is highly desirable. It enables a modular and divergent synthetic approach, where a wide array of different functional groups can be systematically introduced. This is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs and for the synthesis of precisely tailored materials. The precursor acid, 3,5-Dibromo-2-fluorobenzoic acid, serves as the immediate forerunner to this versatile reagent. bldpharm.com The conversion to the more reactive acyl chloride is a standard synthetic step, often achieved using reagents like thionyl chloride or oxalyl chloride. wikipedia.org

Overview of Key Research Avenues for this compound

Research involving this compound is primarily focused on its application as an intermediate in multi-step synthetic sequences. The key research avenues explore its potential in creating novel, high-value molecules.

Synthesis of Bioactive Molecules: A primary research direction is its use in medicinal chemistry. The first step typically involves the acylation of an amine or alcohol of interest to form a stable amide or ester linkage. The resulting intermediate, now containing the dibromo-fluorophenyl core, can undergo subsequent functionalization at the bromine positions. This strategy allows for the exploration of the structure-activity relationship (SAR) by varying the groups attached to the original acyl chloride and the groups added via cross-coupling. This approach is instrumental in the development of new therapeutic agents. nih.gov

Development of Advanced Materials: In materials science, the rigid, well-defined structure of the benzoyl group is a useful component for creating liquid crystals, polymers, and other functional materials. The halogen atoms can be used to tune the electronic properties, thermal stability, and intermolecular interactions of the final material. chemimpex.com

Combinatorial Chemistry and Library Synthesis: The compound is an ideal scaffold for combinatorial chemistry. By reacting it with a series of different nucleophiles (e.g., a library of amines) and then subjecting the products to a series of different cross-coupling partners, a large and diverse matrix of new compounds can be generated efficiently. These libraries are invaluable for screening against biological targets or for identifying materials with specific properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 497181-26-7 bldpharm.com |

| Molecular Formula | C₇H₂Br₂ClFO bldpharm.com |

| Molecular Weight | 316.35 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGWDMJYFVQSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290026 | |

| Record name | 3,5-Dibromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497181-26-7 | |

| Record name | 3,5-Dibromo-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3,5 Dibromo 2 Fluorobenzoyl Chloride

Precursor Selection and Initial Functionalization Approaches

The journey to synthesizing 3,5-Dibromo-2-fluorobenzoyl chloride begins with the careful selection of precursors and the strategic introduction of halogen substituents onto the benzene (B151609) ring. The primary precursor is typically a substituted benzoic acid, which is then converted to the final acyl chloride.

Regioselective Bromination and Fluorination Pathways for Benzene Derivatives

The synthesis of the precursor, 3,5-Dibromo-2-fluorobenzoic acid, involves the precise positioning of two bromine atoms and one fluorine atom on the benzene ring. bldpharm.com This requires a deep understanding of electrophilic aromatic substitution reactions and the directing effects of various substituents.

One common strategy involves the bromination of a fluorinated benzoic acid derivative. The fluorine atom, being an ortho-, para-director, can guide the incoming bromine atoms to the desired positions. However, achieving the specific 3,5-dibromo substitution pattern often requires multi-step syntheses involving protecting groups or the use of specific brominating agents and catalysts to control regioselectivity. For instance, studies on the regioselective bromination of substituted benzenes have explored various conditions to control the position of bromination. researchgate.netresearchgate.netorganic-chemistry.org The synthesis of polysubstituted benzenes often involves a retrosynthetic approach, where the order of substituent introduction is crucial for achieving the desired isomer. libretexts.org

Conversion of Substituted Benzoic Acids to Acyl Chlorides (e.g., Thionyl Chloride Methodologies)

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. chemguide.co.ukcommonorganicchemistry.com Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas). chemguide.co.ukwordpress.com The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which is a better leaving group. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and resulting in the formation of the acyl chloride. libretexts.org

The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like benzene or toluene. prepchem.com The progress of the reaction can be monitored by the cessation of gas evolution. google.com For instance, the synthesis of 2-fluorobenzoyl chloride involves refluxing 2-fluorobenzoic acid with thionyl chloride in benzene for several hours. prepchem.com Similarly, various substituted benzoyl chlorides, such as 3,5-dimethylbenzoyl chloride, are prepared by reacting the corresponding benzoic acid with thionyl chloride. google.com

Alternative Chlorination Techniques for Aryl Aldehydes or Benzotrichlorides

While the thionyl chloride method is prevalent, alternative pathways to acyl chlorides exist. One such method involves the chlorination of aryl aldehydes. However, this is less common for the direct synthesis of acyl chlorides and often leads to other products. A more relevant alternative is the hydrolysis of benzotrichlorides. For example, 4-fluorobenzoyl chloride can be prepared by the ultraviolet light-catalyzed chlorination of p-fluorotoluene to form p-fluorotrichlorotoluene, followed by controlled hydrolysis. google.com This method can be advantageous in certain industrial settings.

Optimization of Reaction Conditions for Synthesis of this compound

Achieving an efficient and high-yielding synthesis of this compound hinges on the careful optimization of reaction parameters. This includes the selection of appropriate catalysts and a thorough understanding of how solvent, temperature, stoichiometry, and reaction time influence the outcome.

Catalyst Screening and Mechanism in Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides using thionyl chloride can be accelerated by the use of catalysts. masterorganicchemistry.com N,N-Dimethylformamide (DMF) is a commonly used catalyst in these reactions. masterorganicchemistry.comchemicalbook.com The mechanism involves the formation of a Vilsmeier-Haack type reagent from the reaction of thionyl chloride and DMF, which is a more potent acylating agent. Pyridine can also be used to catalyze the reaction. masterorganicchemistry.com Studies have shown that the choice of catalyst can significantly impact the reaction rate and yield. acs.org

Solvent Effects and Reaction Parameter Tuning (Temperature, Stoichiometry, Time)

The choice of solvent can have a profound effect on the reaction. While some preparations are carried out in neat thionyl chloride, others utilize inert solvents. prepchem.comresearchgate.net The use of a solvent can help to control the reaction temperature and facilitate the handling of the reaction mixture. Research has shown that in some cases, solvent-free conditions can lead to higher yields and shorter reaction times. researchgate.net

Temperature is another critical parameter. The reaction of carboxylic acids with thionyl chloride is often carried out at reflux temperature to ensure completion. google.comchemicalbook.com However, for some substrates, staged temperature control can lead to higher purity products. For instance, a method for preparing 3,5-dimethylbenzoyl chloride involves a multi-stage heating process to optimize the reaction. google.com

The stoichiometry of the reactants is also important. An excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid. masterorganicchemistry.comresearchgate.net The excess thionyl chloride can then be removed by distillation after the reaction is complete. google.comresearchgate.net The reaction time must also be optimized to ensure complete conversion without the formation of unwanted byproducts. Typical reaction times can range from a few hours to overnight. chemicalbook.comresearchgate.net

Exploration of Novel Synthetic Methodologies for this compound

One-Pot Synthesis Approaches

While a specific one-pot synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient one-pot strategy can be extrapolated from established methods for the synthesis of other substituted benzoyl chlorides. One such method is the direct acylation of a substituted benzene. orgsyn.org

This proposed one-pot synthesis would involve the Friedel-Crafts acylation of 1,3-dibromo-2-fluorobenzene (B170666) using oxalyl chloride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via the in-situ formation of the reactive acylium ion.

Proposed One-Pot Synthesis of this compound

| Parameter | Condition | Rationale |

| Starting Material | 1,3-Dibromo-2-fluorobenzene | Provides the required substitution pattern. |

| Acylating Agent | Oxalyl chloride | A common and effective reagent for this transformation. |

| Catalyst | Aluminum chloride | A standard Lewis acid catalyst for Friedel-Crafts reactions. |

| Solvent | Dichloromethane | An inert solvent suitable for Friedel-Crafts reactions. |

| Temperature | 0-25°C | To control the reactivity and minimize side reactions. |

| Reaction Time | 1-3 hours | Based on typical reaction times for similar transformations. orgsyn.org |

This table is a hypothetical representation based on analogous reactions and is intended for illustrative purposes.

The primary advantage of this approach is the direct conversion of the substituted benzene to the benzoyl chloride in a single step. However, challenges may include the regioselectivity of the acylation and the potential for side reactions, such as the formation of benzophenones. orgsyn.org

Another avenue for novel one-pot syntheses involves tandem reactions. For instance, a palladium-catalyzed bromination-hydroxycarbonylation tandem reaction has been successfully employed for the one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid. nih.gov This demonstrates the potential for developing a similar tandem process for the synthesis of this compound, possibly starting from a simpler fluorinated precursor. Such a process could involve a one-pot bromination followed by carbonylation and chlorination.

Green Chemistry Principles in Halobenzoyl Chloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bldpharm.com The synthesis of halobenzoyl chlorides, which often involves corrosive and hazardous reagents, is a prime candidate for the application of these principles.

A key area of improvement is the synthesis of the precursor carboxylic acid. A greener synthesis of 4-bromo-2-fluorobenzoic acid has been reported, which can be seen as an analogue for the synthesis of 3,5-Dibromo-2-fluorobenzoic acid. This method utilizes molecular oxygen as the oxidant, a significant improvement over traditional heavy metal oxidants. chemicalbook.com

Green Synthesis of a Halogenated Benzoic Acid Analogue

| Parameter | Condition | Green Advantage |

| Starting Material | 2-fluoro-4-bromotoluene | Readily available precursor. |

| Oxidant | Oxygen | An environmentally benign and inexpensive oxidant. |

| Catalyst | Cobalt(II) diacetate tetrahydrate | A less toxic and more sustainable catalyst compared to some alternatives. |

| Solvent | Acetic acid | A common and relatively benign solvent. |

| Temperature | 130°C | Enables the reaction to proceed at a reasonable rate. |

| Yield | 88% | A high-yielding and efficient process. chemicalbook.com |

Another green approach focuses on the conversion of the carboxylic acid to the acid chloride. Traditionally, this step involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which produce corrosive and hazardous byproducts such as sulfur dioxide (SO₂) and phosphorus oxychloride (POCl₃). bldpharm.com A greener alternative is the use of microwave-assisted synthesis, which can accelerate the reaction and allow for the use of less hazardous reagents. For example, the synthesis of 3,5-dinitrobenzoates has been achieved by directly reacting the alcohol with the carboxylic acid under microwave irradiation with a catalytic amount of sulfuric acid, completely avoiding the formation of the acid chloride intermediate and its associated hazardous reagents. bldpharm.com This principle could be adapted for reactions involving this compound, where the subsequent reaction product is desired.

Furthermore, the use of safer chlorinating agents is a key aspect of green chemistry. While not directly applied to the synthesis of benzoyl chlorides, the use of N-chlorosuccinimide as a chlorine source for benzylic C-H bond chlorination under visible light photocatalysis represents a milder and safer alternative to traditional chlorinating agents. organic-chemistry.org The exploration of such reagents for the synthesis of acid chlorides could be a promising area of research.

The industrial synthesis of benzoyl chlorides can also be made greener. For example, the hydrolysis of benzotrichlorides to benzoyl chlorides is a process where the careful control of the amount of water used is crucial to prevent the formation of the corresponding benzoic acid as a byproduct, thus minimizing waste. researchgate.net

The application of green chemistry principles to the synthesis of this compound offers significant potential for developing more sustainable and environmentally friendly manufacturing processes.

Mechanistic Insights into the Reactivity of 3,5 Dibromo 2 Fluorobenzoyl Chloride

Fundamental Nucleophilic Acyl Substitution Pathways

Bimolecular (Addition-Elimination) Mechanisms with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols)

The most common pathway for the reaction of 3,5-Dibromo-2-fluorobenzoyl chloride with strong or moderately strong nucleophiles such as alcohols, amines, and thiols is the bimolecular addition-elimination mechanism. This pathway involves two principal steps:

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. This results in the formation of the final substitution product (an ester, amide, or thioester).

The general mechanism can be depicted as follows: Nucleophile (Nu:) + this compound → Tetrahedral Intermediate → Product + Cl⁻

The reactivity of the nucleophile plays a crucial role. Generally, more basic and less sterically hindered nucleophiles will react more rapidly. For instance, primary amines are potent nucleophiles for this reaction, readily forming the corresponding amides. researchgate.net Similarly, alcohols and thiols react to form esters and thioesters, respectively. The synthesis of thioesters from acyl chlorides and thiols is a well-established method. acs.org

The reaction with neutral nucleophiles, such as water or alcohols, can be catalyzed by a base. The base can deprotonate the nucleophile, increasing its nucleophilicity, or it can assist in the deprotonation of the tetrahedral intermediate.

Unimolecular (Acylium Ion, SN1) Mechanisms in Weakly Nucleophilic Media

In certain, less common scenarios, particularly in the presence of a strong Lewis acid or in highly ionizing, weakly nucleophilic solvents, the reaction can proceed through a unimolecular mechanism. This pathway involves the formation of a discrete acylium ion intermediate.

The steps for the SN1-like mechanism are:

Formation of the Acylium Ion: The carbon-chlorine bond breaks heterolytically to form a positively charged acylium ion and a chloride ion. This is typically the slow, rate-determining step. The formation of the acylium ion can be facilitated by Lewis acids, which coordinate to the chlorine atom, making it a better leaving group. rsc.org

Nucleophilic Attack: The acylium ion is a potent electrophile and is rapidly attacked by a weak nucleophile.

The likelihood of an SN1 mechanism is generally low for most benzoyl chlorides in typical synthetic conditions due to the high energy of the acylium ion. However, the presence of electron-donating substituents on the aromatic ring can stabilize the acylium ion, making this pathway more accessible. For this compound, the electron-withdrawing nature of the bromo and fluoro substituents would significantly destabilize the acylium ion, making the unimolecular pathway highly unfavorable under normal conditions.

Quantitative Structure-Reactivity Relationships in this compound Reactions

The reactivity of substituted benzoyl chlorides can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation.

Hammett Equation Correlations and Substituent Effects on Reaction Rates

The Hammett equation is a powerful tool for correlating the reaction rates and equilibrium constants of reactions of meta- and para-substituted benzene (B151609) derivatives. rsc.org It is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for reactions where a negative charge develops in the transition state, or where a positive charge is diminished.

For the nucleophilic acyl substitution of benzoyl chlorides, the reaction is generally accelerated by electron-withdrawing substituents on the aromatic ring. These substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to a positive ρ value. For the hydrolysis of substituted benzoyl chlorides, a ρ value of approximately 0.8 has been reported. viu.ca

In the case of this compound, all three halogen substituents are electron-withdrawing. The Hammett σ values for meta-Br and ortho-F are positive, indicating their electron-withdrawing nature. The cumulative effect of these substituents would be a significant increase in the reactivity of the acyl chloride towards nucleophiles compared to unsubstituted benzoyl chloride.

It is important to note that Hammett plots for polysubstituted systems, or where the mechanism may shift, can exhibit non-linearity (curvature). iitd.ac.in This can indicate a change in the rate-determining step or the operation of competing reaction pathways. For example, studies on the methanolysis of substituted benzoyl chlorides have shown curved Hammett plots, suggesting a competition between a bimolecular addition-elimination mechanism and a looser SN2-like process. nih.gov

| Substituent | Position | Hammett σ Value (Approximate) | Expected Effect on Reactivity |

|---|---|---|---|

| -Br | meta | +0.39 | Increases reactivity |

| -Br | meta | +0.39 | Increases reactivity |

| -F | ortho | +0.06 (para value, ortho values can vary) | Increases reactivity (inductive) |

Analysis of Reaction Kinetics and Activation Parameters

Rate = k[Acyl Chloride][Nucleophile]

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant. For bimolecular reactions, a negative entropy of activation is expected, as two molecules come together to form a more ordered transition state. Studies on the reaction of a diiron(III)-peroxido complex with substituted benzoyl chlorides have reported a large negative entropy of activation (ΔS‡ = −144 ± 15 J·mol⁻¹·K⁻¹), consistent with an associative mechanism. researchgate.net

Impact of Halogen Substituents on Reaction Stereoelectronics and Dynamics

The halogen substituents on the aromatic ring of this compound have a profound impact on its reactivity through a combination of inductive and resonance effects, as well as steric and stereoelectronic factors.

Inductive Effect: All three halogen atoms (two bromine and one fluorine) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-X bonds and, through the aromatic ring, the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This makes the molecule significantly more reactive towards nucleophiles. The inductive effect of fluorine is stronger than that of bromine.

Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity at the acyl group.

Ortho-Fluoro Substituent Effect: The fluorine atom at the ortho position introduces additional complexity. While its inductive effect is strong, it can also exert steric hindrance to the approaching nucleophile and the tetrahedral intermediate. Furthermore, the ortho-fluoro group can influence the conformation of the benzoyl chloride. In some ortho-substituted benzoic acids, intramolecular interactions between the substituent and the carboxylic group can affect their chemical behavior. nih.gov For 2-fluorobenzoyl chloride, a "conformational lock" due to intramolecular C-F...O=C interactions has been observed. nih.gov Such an interaction in this compound could influence the orientation of the acyl chloride group and its accessibility to nucleophiles. DFT studies on ortho-substituted benzoic acids have shown that repulsive interactions between the fluoro substituent and the carbonyl oxygen can influence conformational energies. nih.gov

The two meta-bromo substituents primarily contribute through their strong electron-withdrawing inductive effects, significantly enhancing the electrophilicity of the carbonyl carbon. Their steric bulk is less of a factor compared to the ortho position. The combined electronic withdrawal from the two bromo atoms and the fluoro atom makes this compound a highly reactive acylating agent.

Inductive and Resonance Effects of Bromine and Fluorine Atoms

The chemical behavior of this compound is significantly influenced by the electronic effects exerted by the bromine and fluorine atoms attached to the benzene ring. These effects can be categorized into inductive and resonance effects, which collectively modulate the electron density of the aromatic system and, consequently, the reactivity of the benzoyl chloride functional group.

Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms. Fluorine is the most electronegative element, and its presence at the ortho position results in a powerful electron-withdrawing inductive effect (-I). reddit.comleah4sci.com This effect involves the pulling of electron density away from the benzene ring through the sigma (σ) bonds. Similarly, the two bromine atoms at the meta positions also exert a -I effect, further withdrawing electron density from the ring. libretexts.orgquora.com The cumulative -I effect of these three halogen atoms significantly depletes the electron density of the aromatic ring, making the carbonyl carbon of the benzoyl chloride group more electrophilic and thus more susceptible to nucleophilic attack.

The net result of these electronic influences is a highly reactive acylating agent. The strong electron withdrawal enhances the partial positive charge on the carbonyl carbon, facilitating reactions with a wide range of nucleophiles. savemyexams.com

Summary of Electronic Effects:

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Carbonyl Carbon |

|---|---|---|---|---|

| Fluorine | Ortho (2) | Strongly electron-withdrawing | Weakly electron-donating | Increased electrophilicity |

| Bromine | Meta (3, 5) | Electron-withdrawing | Negligible at meta position |

Steric Hindrance Considerations of Ortho- and Meta-Substituents

The spatial arrangement of the substituents on the benzene ring introduces steric factors that can influence the reactivity of this compound. Steric hindrance arises from the physical bulk of atoms or groups, which can impede the approach of a reactant to the reaction site.

In this molecule, the fluorine atom is situated at the ortho position relative to the benzoyl chloride group. Although fluorine has a smaller atomic radius compared to bromine, its presence proximate to the reactive carbonyl center can create a degree of steric shielding. This may hinder the approach of bulky nucleophiles to the carbonyl carbon.

The balance between electronic activation and potential steric hindrance is a key aspect of the reactivity of this compound. For many nucleophilic substitution reactions, the powerful electronic activation of the carbonyl group by the halogen substituents is the dominant factor, often overriding the moderate steric hindrance presented by the ortho-fluorine atom.

Impact of Substituent Position on Reactivity:

| Substituent | Position | Relative van der Waals Radius (pm) | Potential Steric Impact on Acylation |

|---|---|---|---|

| Fluorine | Ortho | 147 | Moderate hindrance to the approach of bulky nucleophiles. |

| Bromine | Meta | 185 | Minimal direct hindrance at the reaction center. |

Catalytic Interventions in this compound Reactivity

To enhance the efficiency and selectivity of reactions involving this compound, various catalytic strategies can be employed. These methods aim to either increase the reaction rate under mild conditions or to direct the reaction towards a specific desired product.

Phase Transfer Catalysis in Acylation Reactions

Acylation reactions using benzoyl chlorides often involve a nucleophile that is soluble in an aqueous phase and an acyl chloride that is soluble in an organic phase. Phase transfer catalysis (PTC) is a powerful technique to facilitate such reactions. iupac.orgresearchgate.net A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the nucleophilic anion from the aqueous phase into the organic phase. kyushu-u.ac.jp

In the context of this compound, a nucleophile (e.g., an alcohol or amine) can be deprotonated by a base in the aqueous phase. The resulting anion forms an ion pair with the quaternary ammonium cation of the catalyst. This ion pair is sufficiently soluble in the organic solvent to migrate across the phase boundary. Once in the organic phase, the nucleophilic anion is highly reactive and readily attacks the electrophilic carbonyl carbon of the this compound, leading to the acylated product. This method allows for high conversion rates under mild reaction conditions. researchgate.netkyushu-u.ac.jp

Chemo-selective Activation by Lewis Acid Catalysts

Lewis acid catalysts can be utilized to further enhance the electrophilicity of the carbonyl group in this compound, thereby promoting chemo-selective acylation reactions. organic-chemistry.org Lewis acids, such as copper(II) triflate (Cu(OTf)₂) or iron(III) chloride (FeCl₃), function by coordinating to the carbonyl oxygen atom. organic-chemistry.orgdrishtiias.com

This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and making it a "super-electrophile." This heightened reactivity allows for acylation of even weakly nucleophilic substrates under mild conditions. organic-chemistry.org Furthermore, the choice of Lewis acid can influence the chemo-selectivity of the reaction, for instance, in acylating a molecule with multiple potential nucleophilic sites. A theoretical study on the acylation of 2-benzoxazolinone (B145934) with acetyl chloride demonstrated that a Lewis acid catalyst can direct the regioselectivity of the reaction. researchgate.net By carefully selecting the Lewis acid and reaction conditions, it is possible to achieve selective acylation at a specific functional group, which is a crucial aspect in the synthesis of complex molecules.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₇H₂Br₂ClFO | Subject of the article |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN | Phase Transfer Catalyst |

| Copper(II) triflate | C₂CuF₆O₆S₂ | Lewis Acid Catalyst |

| Iron(III) chloride | FeCl₃ | Lewis Acid Catalyst |

| 2-Benzoxazolinone | C₇H₅NO₂ | Example substrate in catalyzed acylation |

| Acetyl chloride | C₂H₃ClO | Example acylating agent |

Derivatization Chemistry and Synthetic Utility of 3,5 Dibromo 2 Fluorobenzoyl Chloride

Formation of Diverse Organic Compounds

The acyl chloride functional group is the primary site for reactions with nucleophiles, leading to the formation of a variety of carbonyl compounds. These reactions are typically efficient and proceed under standard laboratory conditions.

The reaction of 3,5-dibromo-2-fluorobenzoyl chloride with primary or secondary amines is a straightforward and common method for synthesizing the corresponding N-substituted amides. This transformation, often conducted under Schotten-Baumann conditions, involves the use of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.ithud.ac.uk The resulting amides are often stable, crystalline solids.

These amide derivatives are not only final products but also crucial intermediates for further synthetic manipulations, particularly in the construction of heterocyclic compounds. nih.gov For instance, the reaction with ammonia (B1221849) produces the primary amide, 3,5-dibromo-2-fluorobenzamide (B1448917), a precursor for quinazolinones. nih.govgoogle.com The coupling reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine substrate. nih.gov

Table 1: Examples of Amide Synthesis from this compound

| Amine Substrate | Product Name |

|---|---|

| Aniline | 3,5-Dibromo-2-fluoro-N-phenylbenzamide |

| Benzylamine | N-Benzyl-3,5-dibromo-2-fluorobenzamide |

| Pyrrolidine | (3,5-Dibromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone |

Esterification is readily achieved by reacting this compound with a range of alcohol or phenol (B47542) substrates. organic-chemistry.org The reaction typically proceeds rapidly at room temperature in the presence of a stoichiometric amount of a non-nucleophilic base like pyridine, which serves to scavenge the HCl generated. organic-chemistry.org This method is applicable to primary, secondary, and tertiary alcohols, as well as phenols, to produce the corresponding 3,5-dibromo-2-fluorobenzoate esters. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting ester.

Table 2: Examples of Esterification Reactions with this compound

| Alcohol Substrate | Product Name |

|---|---|

| Methanol | Methyl 3,5-dibromo-2-fluorobenzoate |

| Ethanol (B145695) | Ethyl 3,5-dibromo-2-fluorobenzoate |

| Isopropanol | Isopropyl 3,5-dibromo-2-fluorobenzoate |

The synthesis of thioesters from this compound can be accomplished by reaction with thiols. wikipedia.org This reaction is analogous to esterification and is typically carried out by treating the acyl chloride with a thiol or an alkali metal thiolate salt. wikipedia.orgbeilstein-journals.org The resulting thioesters are valuable synthetic intermediates, known for their use as mild acyl transfer agents. beilstein-journals.org

Carboxylic acid anhydrides can also be prepared from this acyl chloride. The reaction of this compound with a carboxylate salt, such as sodium 3,5-dibromo-2-fluorobenzoate, would yield the corresponding symmetric anhydride. Alternatively, using a different carboxylate salt allows for the formation of a mixed anhydride. tcichemicals.com These anhydrides are highly reactive acylating agents themselves. tcichemicals.com The desulfurization of thioesters can also serve as a route to anhydrides under specific conditions. researchgate.net

Table 3: Thioester Synthesis from this compound

| Thiol Substrate | Product Name |

|---|---|

| Ethanethiol | S-Ethyl 3,5-dibromo-2-fluorobenzothioate |

Cyclization Reactions for Heterocyclic Scaffolds

The strategic placement of halogen atoms on the aromatic ring of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The ortho-fluorine atom is particularly activated towards nucleophilic aromatic substitution (SNAr), facilitating ring-closure reactions. nih.govnih.gov

Benzothiazinones: This class of compounds, noted for their biological activity, can be synthesized efficiently using 2-halobenzoyl chlorides. nih.govnih.gov A key synthetic strategy involves the reaction of this compound with N,N-disubstituted thioureas. nih.govresearchgate.net In this process, the initial acylation of the thiourea (B124793) is followed by an intramolecular SNAr reaction where the sulfur atom displaces the ortho-fluorine atom, leading to the formation of the benzothiazinone ring system in a single step. researchgate.netresearchgate.net This pathway is advantageous as it avoids the use of more toxic reagents like carbon disulfide. researchgate.net

Quinazolinone Derivatives: The synthesis of quinazolinones can be achieved through a multi-step process starting from this compound. nih.gov First, the acyl chloride is converted to the corresponding 3,5-dibromo-2-fluorobenzamide by reaction with an appropriate amine. This intermediate then undergoes a cesium carbonate-promoted SNAr reaction with a second amide, followed by an intramolecular cyclization to construct the quinazolinone scaffold. nih.gov This transition-metal-free method provides an efficient route to a variety of substituted quinazolin-4-ones.

The reactivity of this compound also allows for its use in the synthesis of various oxygen and sulfur-containing heterocycles. nih.gov

Oxygen-Containing Heterocycles: While numerous methods exist for synthesizing oxygen heterocycles like coumarins and chromones, routes starting from this compound would typically involve its conversion to a suitable precursor. ekb.egresearchgate.net For example, reaction with a precursor that installs a hydroxyl group ortho to the carbonyl (via a multi-step sequence) could enable a subsequent intramolecular cyclization, such as a lactonization, to form a benzofuranone or related structure. The insertion of arynes, generated from related precursors, into C=O bonds is another modern strategy for creating oxygen heterocycles. nih.gov

Sulfur-Containing Heterocycles: Beyond the important benzothiazinones discussed previously, the reactive sites on this compound enable pathways to other sulfur-containing rings. nih.govorganic-chemistry.org Reactions involving reagents like disulfur (B1233692) dichloride or elemental sulfur can be used to construct rings with multiple sulfur atoms, such as 1,2-dithioles. mdpi.comresearchgate.net The formation of such heterocycles often proceeds through electrophilic addition or cycloaddition mechanisms. acs.orgrsc.orgresearchgate.net The primary utility in this area, however, remains the well-established synthesis of benzothiazinone cores. nih.gov

Cross-Coupling Methodologies Involving the Acyl Chloride Moiety

The acyl chloride group of this compound is a key functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex ketone structures. These transformations are typically catalyzed by transition metals, most notably palladium.

Transition Metal-Catalyzed Coupling Reactions (e.g., Stille Coupling with Aryl Stannanes)

The Stille cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organostannane (organotin compound) with an organohalide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org While typically applied to aryl, vinyl, or alkyl halides, the Stille reaction can also be adapted for acyl chlorides. In the context of this compound, the acyl chloride moiety can react with an aryl stannane (B1208499) to yield a diaryl ketone.

The catalytic cycle of the Stille coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organohalide (in this case, the acyl chloride) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organostannane is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

For the coupling of an acyl chloride with an aryl stannane, the reaction would proceed as follows:

R-COCl + R'-Sn(Alkyl)₃ → R-CO-R' + (Alkyl)₃SnCl

The reactivity of the various coupling sites in this compound is a critical consideration. The molecule possesses three potential sites for oxidative addition: the C-Cl bond of the acyl chloride and the two C-Br bonds on the aromatic ring. Generally, the reactivity of carbon-halogen bonds towards oxidative addition follows the order C-I > C-Br > C-Cl. However, the acyl chloride C-Cl bond is activated and can be more reactive than the aryl C-Br bonds under specific conditions.

The regioselectivity of Stille couplings on molecules with multiple halogen substituents can be influenced by several factors. Studies on similar dihalogenated systems, such as 3,5-dibromo-2-pyrone, have shown that the reaction typically occurs at the more electron-deficient carbon, as oxidative addition proceeds faster at this site. nih.govewha.ac.kr In the case of this compound, the strong electron-withdrawing effect of the carbonyl group and the fluorine atom would influence the electron density of the aromatic ring and the relative reactivity of the C-Br bonds.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving chemoselective coupling at the acyl chloride position. The use of copper(I) salts as additives has been shown to have a synergistic effect with fluoride (B91410) ions, potentially accelerating the rate of transmetalation. organic-chemistry.org

Table 1: General Conditions for Stille Coupling of Acyl Chlorides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine |

| Solvent | Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Stannane Reagent | Aryltrimethylstannanes, Aryltributylstannanes |

| Temperature | Room temperature to reflux |

Ligand Design for Chemoselective Transformations of Acyl Chlorides

The selectivity and efficiency of transition metal-catalyzed cross-coupling reactions involving this compound are highly dependent on the nature of the ligands coordinated to the metal center. Ligands can modulate the steric and electronic properties of the catalyst, thereby influencing which reactive site on the substrate undergoes reaction.

For chemoselective transformations of a polyhalogenated substrate like this compound, the ligand must enable the catalyst to differentiate between the acyl chloride and the two aryl bromide sites.

Key considerations in ligand design for chemoselective acyl chloride coupling include:

Steric Hindrance: Bulky ligands can favor reaction at the less sterically hindered site. In this case, the acyl chloride group is exocyclic and may be more accessible than the ring bromides, depending on the ligand's size.

Electronic Effects: Electron-rich ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. The choice of ligand can influence the relative rates of addition into the C-Cl versus the C-Br bonds.

Bite Angle: For bidentate phosphine (B1218219) ligands, the natural bite angle can influence the geometry of the palladium complex and its reactivity.

Recent advancements in ligand design have led to the development of highly active and selective catalysts. For instance, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to traditional phosphine ligands. Palladium-NHC complexes have demonstrated high efficiency in various cross-coupling reactions, including those involving challenging substrates. researchgate.net These ligands can impart greater stability and activity to the catalyst, potentially allowing for lower catalyst loadings and milder reaction conditions.

The development of ligands that promote the selective coupling of the acyl chloride moiety would allow for subsequent, different cross-coupling reactions at the aryl bromide positions, providing a pathway for the synthesis of complex, multi-substituted aromatic compounds.

Reductive and Oxidative Transformations

The acyl chloride functionality of this compound can also be transformed through reduction or oxidation, providing access to other important classes of compounds.

Selective Reduction to Benzyl (B1604629) Alcohols or Benzaldehydes

The selective reduction of an acyl chloride can yield either the corresponding aldehyde or, upon further reduction, the benzyl alcohol. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Benzaldehydes:

The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde. This reaction typically employs hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate, poisoned with quinoline (B57606) or sulfur) to prevent over-reduction to the alcohol.

This compound + H₂ (with poisoned Pd catalyst) → 3,5-Dibromo-2-fluorobenzaldehyde

Alternatively, hydride reagents can be used under carefully controlled conditions. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) are known to reduce acyl chlorides to aldehydes at low temperatures, with the bulky nature of the reagent helping to prevent over-reduction.

Reduction to Benzyl Alcohols:

Stronger reducing agents will reduce the acyl chloride all the way to the corresponding benzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. nih.gov The reaction is typically carried out in a protic solvent like ethanol or methanol.

This compound + NaBH₄ → 3,5-Dibromo-2-fluorobenzyl alcohol

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent that will readily convert the acyl chloride to the alcohol. Due to its high reactivity, this reaction is typically performed in an aprotic solvent such as diethyl ether or THF.

Table 2: Reducing Agents for the Transformation of Acyl Chlorides

| Product | Reagent | General Conditions |

| Benzaldehyde | H₂/Pd-BaSO₄ (poisoned) | Rosenmund Reduction |

| Benzaldehyde | LiAl(O-t-Bu)₃H | Low temperature in aprotic solvent |

| Benzyl Alcohol | NaBH₄ | Protic solvent (e.g., ethanol) |

| Benzyl Alcohol | LiAlH₄ | Aprotic solvent (e.g., THF) |

Oxidation to Corresponding Benzoic Acids

The acyl chloride group of this compound can be readily converted to the corresponding carboxylic acid, 3,5-Dibromo-2-fluorobenzoic acid, through hydrolysis. This reaction is typically straightforward and proceeds rapidly in the presence of water.

The hydrolysis can be carried out in an aqueous medium or in a mixture of an organic solvent and water. The presence of a base, such as sodium hydroxide (B78521) or pyridine, can be used to neutralize the hydrochloric acid that is formed as a byproduct.

This compound + H₂O → 3,5-Dibromo-2-fluorobenzoic acid + HCl

This transformation is often the first step in derivatization strategies that require the carboxylic acid functionality, such as the formation of esters or amides via different coupling methods.

Advanced Spectroscopic Characterization of 3,5 Dibromo 2 Fluorobenzoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR spectroscopy allows for the direct observation of the primary nuclei within the 3,5-Dibromo-2-fluorobenzoyl chloride structure: hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the two protons on the aromatic ring. Due to the substitution pattern, these protons are in different chemical environments. They are expected to appear as two distinct doublets in the aromatic region of the spectrum. The splitting pattern arises from a four-bond coupling (⁴JHH) between them, which is typical for meta-protons on a benzene (B151609) ring. The chemical shifts are influenced by the strong electron-withdrawing effects of the two bromine atoms, the fluorine atom, and the benzoyl chloride group.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are anticipated: one for the carbonyl carbon of the acyl chloride and six for the aromatic carbons. The carbonyl carbon signal typically appears significantly downfield (at a high chemical shift) due to its deshielded nature. The aromatic carbon signals are spread across a range, with their specific shifts determined by the attached halogen and their proximity to other substituents. Carbons directly bonded to halogens exhibit characteristic shifts, with the carbon bonded to the highly electronegative fluorine atom showing a large chemical shift and a strong one-bond coupling (¹JCF).

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary resonance. rsc.org The chemical shift of this signal is indicative of the fluorine's electronic environment. Coupling to the adjacent aromatic protons (³JFH and ⁴JFH) would further split this signal, providing additional structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar fluorinated and halogenated benzoyl derivatives. chemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~8.1 - 8.3 | Doublet (d) | ⁴JHH ≈ 2-3 | H-6 |

| ~7.9 - 8.1 | Doublet (d) | ⁴JHH ≈ 2-3 | H-4 | |

| ¹³C | ~165 - 170 | Singlet (or Doublet due to ²JCF) | C=O | |

| ~155 - 160 | Doublet (d) | ¹JCF ≈ 240-260 | C-F (C-2) | |

| ~140 - 145 | Singlet | C-Cl (C-1) | ||

| ~135 - 140 | Doublet (d) | C-H (C-6) | ||

| ~130 - 135 | Doublet (d) | C-H (C-4) | ||

| ~125 - 130 | Singlet | C-Br (C-3) | ||

| ~120 - 125 | Singlet | C-Br (C-5) | ||

| ¹⁹F | ~ -110 to -130 | Triplet of Doublets (td) or similar | F |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecular framework. science.gov

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic proton signals, confirming their coupling relationship and their proximity within the same spin system.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io An HSQC spectrum would show two cross-peaks, one linking the H-4 proton signal to the C-4 carbon signal, and another linking the H-6 proton signal to the C-6 carbon signal. This definitively assigns the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative 2D experiment for highly substituted molecules, as it reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). ustc.edu.cn Key HMBC correlations would be expected between the aromatic protons and the surrounding quaternary (non-protonated) carbons. For instance, H-4 would show correlations to the carbonyl carbon (C=O), the fluorinated carbon (C-2), and the brominated carbon (C-5). These long-range correlations are instrumental in assembling the complete carbon skeleton and confirming the substitution pattern of the aromatic ring. github.ioustc.edu.cn

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | H-4 ↔ H-6 | Confirms coupling between the two aromatic protons. |

| HSQC | ¹H ↔ ¹³C (¹J) | H-4 ↔ C-4H-6 ↔ C-6 | Assigns directly bonded proton-carbon pairs. |

| HMBC | ¹H ↔ ¹³C (ⁿJ) | H-4 ↔ C-2, C-3, C-5, C=OH-6 ↔ C-1, C-2, C-5, C=O | Confirms connectivity of the entire molecular framework and substituent positions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint." IR and Raman spectroscopy are complementary techniques that measure these vibrations. nih.gov

Certain functional groups have highly characteristic vibrational frequencies that are readily identifiable.

Carbonyl (C=O) Stretch: The C=O stretching vibration of acyl chlorides is one of the most intense and recognizable absorptions in an IR spectrum. Due to the high electronegativity of the chlorine atom, this band appears at a very high frequency, typically in the range of 1770-1815 cm⁻¹. uomustansiriyah.edu.iq For comparison, the C=O stretch in benzoyl chloride is observed around 1775 cm⁻¹. pg.edu.pl The presence of electron-withdrawing bromine and fluorine substituents on the aromatic ring is expected to shift this frequency to the higher end of the typical range.

Carbon-Halogen Stretches: The stretching vibrations of the carbon-halogen bonds are also key diagnostic features, although they appear in the lower-frequency fingerprint region of the spectrum. The expected regions for these absorptions are:

C-F Stretch: ~1100-1000 cm⁻¹ libretexts.org

C-Cl Stretch: ~850-550 cm⁻¹ orgchemboulder.com

C-Br Stretch: ~690-515 cm⁻¹ orgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl Stretch | C=O (Acyl Chloride) | 1780 - 1815 | Strong |

| Carbon-Fluorine Stretch | C-F | 1100 - 1000 | Strong |

| Carbon-Chlorine Stretch | C-Cl | 850 - 550 | Medium-Strong |

| Carbon-Bromine Stretch | C-Br | 690 - 515 | Medium-Strong |

Conformational Analysis via Vibrational Modes

For non-rigid molecules, vibrational spectroscopy can provide insights into the preferred three-dimensional shape or conformation. The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carbonyl group to the aromatic ring. This rotation can lead to different conformers, such as a planar conformation where the C=O and Cl atoms lie in the same plane as the aromatic ring, or various non-planar (skewed) conformations.

These different conformers, while chemically identical, are energetically distinct and possess slightly different sets of vibrational frequencies. researchgate.net By using computational methods, such as Density Functional Theory (DFT), it is possible to calculate the theoretical vibrational spectra for each stable conformer. A comparison of these calculated spectra with the experimentally obtained IR and Raman spectra allows for the identification of the dominant conformer present in the sample under the experimental conditions. nih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure from the fragmentation patterns observed.

For this compound, the most striking feature in the mass spectrum is the isotopic pattern of the molecular ion ([M]⁺•). This pattern is a direct result of the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org The presence of two bromine atoms and one chlorine atom leads to a highly characteristic cluster of peaks for the molecular ion (and any fragment containing all three halogens) at M, M+2, M+4, and M+6, with predictable relative intensities.

The primary fragmentation pathways under electron ionization (EI) conditions are expected to involve the cleavage of the weakest bonds and the formation of stable ions.

Loss of a Chlorine Radical: The initial fragmentation is likely the loss of the chlorine atom from the acyl chloride group, forming a stable acylium ion ([M-Cl]⁺).

Loss of Carbon Monoxide: This acylium ion can then readily lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds, to yield the 3,5-dibromo-2-fluorophenyl cation. This fragment will still exhibit the characteristic isotopic pattern of two bromine atoms.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

| [M]⁺• | [C₇H₂Br₂ClFO]⁺• | 322 | Molecular Ion |

| [M-Cl]⁺ | [C₇H₂Br₂FO]⁺ | 287 | Loss of Cl radical from acyl chloride |

| [M-Cl-CO]⁺ | [C₆H₂Br₂F]⁺ | 259 | Subsequent loss of CO from acylium ion |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³⁵Cl). The theoretical exact mass provides a reference for experimental determination, confirming the presence and number of each atom in the molecule. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum, further aiding in the confirmation of the elemental composition. Specifically, the presence of two bromine atoms will lead to a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. youtube.comlibretexts.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides information about the molecular weight and elemental composition but also offers insights into the molecular structure through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The fragmentation of benzoyl chloride derivatives and halogenated aromatic compounds follows predictable pathways.

For this compound, the following fragmentation patterns are anticipated:

Loss of the Chlorine Radical: A common fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion. miamioh.edu In this case, the loss of a chlorine radical would result in the formation of the 3,5-dibromo-2-fluorobenzoyl cation.

Loss of Halogen Atoms: The carbon-halogen bonds can also cleave, leading to the loss of bromine or fluorine radicals. The loss of a bromine atom is a common fragmentation pathway for brominated aromatic compounds. acs.orgyoutube.com

Formation of the Benzoyl Cation Fragment: Derivatization with benzoyl chloride often leads to the observation of a benzoyl fragment ion at m/z 105 in the mass spectrum, which can be a diagnostic peak. nih.govnih.gov

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although this is less common for stable aromatic systems. libretexts.org

The analysis of these characteristic fragments and their relative abundances allows for the confirmation of the connectivity of the atoms within the molecule, providing strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides valuable insights into its expected solid-state conformation.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structures of related benzoyl derivatives and halogenated aromatic compounds reveal well-defined geometric parameters. For instance, the crystal structure of benzoyl fluoride (B91410) shows typical C-C bond lengths within the aromatic ring. nih.gov In derivatives containing bromine and fluorine, the C-Br and C-F bond lengths are influenced by the electronic environment of the aromatic ring.

The geometry around the benzoyl group is also of significant interest. The planarity of the aromatic ring and the carbonyl group can be assessed through torsional angles. In many benzoyl derivatives, the carbonyl group is nearly coplanar with the benzene ring to maximize conjugation. However, steric hindrance from bulky substituents, such as the bromine atoms at positions 3 and 5, may cause a slight twist.

A study on the crystal structure of 1-benzoyl-3-(4-fluoro-phenyl)thiourea revealed two molecules with different conformations in the asymmetric unit, highlighting the potential for conformational polymorphism. nih.gov This underscores the importance of experimental determination for each specific derivative.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, which play a crucial role in the physical properties of the solid. For halogenated compounds like this compound and its derivatives, halogen bonding is a significant directional interaction. acs.org

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or nitrogen on neighboring molecules. nih.govrsc.org Studies on brominated aromatic compounds have shown the presence of Br···O and Br···N interactions, which influence the crystal packing. researchgate.netnih.gov The strength of these interactions depends on the nature of the halogen and the acceptor atom. rsc.org

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-withdrawing halogen substituents can influence the nature and strength of these interactions. nih.gov

Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donors, its derivatives often do. For example, amide or hydroxyl derivatives can form strong intermolecular hydrogen bonds, which will significantly impact the crystal packing. nih.govnih.gov

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, which can be visualized and quantified through X-ray crystallographic analysis.

Computational and Theoretical Studies on 3,5 Dibromo 2 Fluorobenzoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with accuracy.

Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational study of 3,5-Dibromo-2-fluorobenzoyl chloride would involve geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule would be calculated.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key parameters that would be determined include:

Molecular Orbital (MO) Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density surface would reveal the regions of high and low electron concentration, indicating the electrophilic and nucleophilic sites.

Mulliken and Natural Population Analysis (NPA): These analyses would provide quantitative values for the partial charges on each atom, offering a deeper understanding of the molecule's polarity and electrostatic potential.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | C-C (Aromatic) | ~1.39 - 1.41 |

| C-Br | ~1.89 | |

| C-F | ~1.35 | |

| C-C(O) | ~1.50 | |

| C=O | ~1.20 | |

| C-Cl | ~1.79 | |

| **Bond Angles (°) ** | C-C-C (Aromatic) | ~119 - 121 |

| Br-C-C | ~119 | |

| F-C-C | ~118 | |

| O=C-Cl | ~122 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental spectra for validation of the computational model and structural confirmation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental IR spectra. This would allow for the assignment of specific vibrational modes (e.g., C=O stretch, C-Br stretch, C-F stretch) to the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹³C and ¹H) would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical chemical shifts are typically referenced against a standard (e.g., Tetramethylsilane - TMS) and can be invaluable in interpreting complex experimental NMR spectra.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Wavenumber/Shift (Illustrative) | Experimental Wavenumber/Shift | Assignment |

| IR (cm⁻¹) | ~1750 | Data not available | C=O stretch |

| ~1100 | Data not available | C-F stretch | |

| ~650 | Data not available | C-Br stretch | |

| ¹³C NMR (ppm) | ~165 | Data not available | C=O |

| ~110-140 | Data not available | Aromatic Carbons | |

| ¹H NMR (ppm) | ~7.5-8.0 | Data not available | Aromatic Protons |

Note: This table highlights the type of data that would be generated and compared. The absence of experimental and calculated data in the literature for this specific compound prevents a factual comparison.

Reaction Pathway Analysis and Mechanistic Simulations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Identification of Transition States and Intermediates

For any proposed reaction involving this compound (e.g., nucleophilic acyl substitution), computational methods would be used to locate the structures of all relevant species along the reaction coordinate. This includes:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Any stable species that are formed and consumed during the reaction.

Transition States (TS): The highest energy point along the reaction pathway connecting reactants/intermediates to products/intermediates. Locating the TS is crucial for understanding the reaction's feasibility. A true transition state is characterized by having exactly one imaginary vibrational frequency.

Calculation of Activation Barriers and Reaction Energetics

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are identified, their energies can be calculated. This allows for the determination of:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

These calculations would provide a quantitative understanding of the reaction's kinetics and thermodynamics.

Solvent Effects Modeling in Theoretical Reactivity Studies

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Theoretical models can account for these solvent effects.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's geometry and energy.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.

By performing calculations with different solvent models, it would be possible to predict how the reaction mechanism, activation barriers, and energetics of reactions involving this compound would change in various solvent environments.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations are powerful computational methods used to understand the motion of atoms and molecules over time. This technique, along with conformational analysis, provides valuable insights into the three-dimensional structures and flexibility of molecules, which are crucial for predicting their chemical behavior and interactions.

Study of Intermolecular Interactions with Reactants or Catalysts

Detailed computational studies on the intermolecular interactions between this compound and potential reactants or catalysts have not been reported in the scientific literature. This type of research is essential for designing and optimizing chemical reactions, as it can elucidate the binding modes, interaction energies, and the role of catalysts at a molecular level. The absence of such data limits the theoretical prediction of its reactive behavior in various chemical environments.

Applications of 3,5 Dibromo 2 Fluorobenzoyl Chloride in Specialized Organic Synthesis and Materials Science Research

Intermediate in the Development of Advanced Organic Materials

The dense halogenation of the benzoyl chloride core provides a unique platform for constructing complex macromolecular structures. The presence of bromine and fluorine atoms significantly influences the resulting materials' physical and electronic properties, such as thermal stability, solubility, refractive index, and charge-transport characteristics. aalto.fi

Halogenated polymers are a critical class of materials used in a wide range of high-performance applications, from medical devices to organic electronics. The inclusion of halogens is a well-established strategy for fine-tuning the properties of polymers. mdpi.comresearchgate.net 3,5-Dibromo-2-fluorobenzoyl chloride is an exemplary precursor for creating such functional polymers through several polymerization pathways.

The acyl chloride moiety is readily employed in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. Simultaneously, the two bromine atoms can act as anchor points for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to build the polymer backbone. acs.orgrsc.org This dual reactivity allows for the synthesis of complex polymer architectures, including hyperbranched or cross-linked networks. The fluorine atom, with its high electronegativity, contributes to increased thermal stability and can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting conjugated polymers, which is advantageous for applications in organic electronics. researchgate.net The varying reactivity of C-Br versus C-Cl bonds in coupling reactions also allows for selective functionalization. nih.gov

The table below illustrates potential polymer structures that could be synthesized from monomers derived from this compound, highlighting the versatility of this building block.

| Monomer Derived from this compound | Polymerization Method | Resulting Polymer Class | Potential Properties & Applications |

| 3,5-Dibromo-2-fluorobenzoic acid (via hydrolysis) reacted with a diol | Polycondensation | Polyester | High thermal stability, specific refractive indices for optical components. aalto.fi |

| This compound reacted with a diamine | Polycondensation | Polyamide | Enhanced flame retardancy, high-performance fibers. |

| 3,5-Dibromo-2-fluorophenyl boronic acid ester (via borylation of C-Br) | Suzuki-Miyaura Polycondensation | Poly(p-phenylene) | Tunable bandgap, charge-transport properties for organic semiconductors. researchgate.netrsc.org |

| 3,5-Dibromo-2-fluorobenzaldehyde (via reduction) derived monomers | Various (e.g., Wittig polycondensation) | Poly(arylene vinylene) | Electroluminescence for organic light-emitting diodes (OLEDs). researchgate.net |